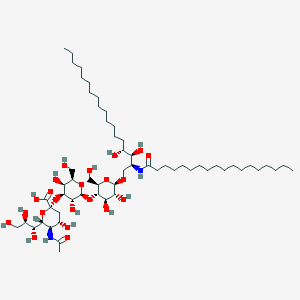

Ganglioside GM3 (phyto-type)

Descripción

BenchChem offers high-quality Ganglioside GM3 (phyto-type) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ganglioside GM3 (phyto-type) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C59H110N2O22 |

|---|---|

Peso molecular |

1199.5 g/mol |

Nombre IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4R)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41-,42+,43+,44+,46+,47-,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 |

Clave InChI |

OJXVTIVZXAXJKM-OACHRNDRSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Structure of Ganglioside GM3 (Phyto-type)

Introduction

Ganglioside GM3 is a monosialodihexosylganglioside, representing the simplest structure within the ganglioside family.[1][2] Gangliosides are sialic acid-containing glycosphingolipids integral to the outer leaflet of vertebrate cell plasma membranes, where they play critical roles in cell signaling, recognition, and membrane dynamics.[3] GM3 serves as a key precursor for the biosynthesis of more complex gangliosides.[1][2] This guide focuses specifically on the phyto-type of Ganglioside GM3, a variant distinguished by the incorporation of phytosphingosine (B30862) in its ceramide backbone, detailing its molecular architecture, physicochemical properties, methods of structural elucidation, and its role in biological signaling pathways.

Core Molecular Structure

Ganglioside GM3 (phyto-type) is an amphipathic molecule composed of a hydrophobic ceramide moiety anchored in the cell membrane and a hydrophilic oligosaccharide chain extending into the extracellular space.[4] The overall structure is defined as NeuAcα(2-3)Galβ(1-4)Glcβ(1-1')-Ceramide (phyto) .[3] This structure can be deconstructed into three primary components: the ceramide backbone (phyto-type), the neutral oligosaccharide core, and the terminal sialic acid residue.[3]

The Ceramide Backbone (Phyto-type)

The defining feature of phyto-type GM3 is its ceramide base. Unlike the more common sphingosine (B13886) base, the phyto-type incorporates phytosphingosine , a C18 amino alcohol with the stereochemical configuration (2S,3S,4R).[3][5] This sphingoid base is amide-linked to a fatty acid. The fatty acid chain is variable but frequently consists of very-long-chain fatty acids, such as stearic acid (C18:0) or lignoceric acid (C24:0), which enhance membrane ordering properties.[3][6]

The Oligosaccharide Core

The ceramide is glycosidically linked at its C1 hydroxyl group to a trisaccharide chain. The sequence of this chain is fundamental to the GM3 identity:

-

Glucose (Glc): Directly attached to the ceramide.

-

Galactose (Gal): Linked to glucose via a β(1-4) glycosidic bond.[3]

-

Sialic Acid (Neu5Ac): Terminally linked to galactose via an α(2-3) glycosidic bond.[3]

The Sialic Acid Moiety

The terminal sugar is typically N-acetylneuraminic acid (Neu5Ac) , the most common form of sialic acid in humans.[7][8] Sialic acids are nine-carbon acidic monosaccharides.[8] The carboxylic acid group at the C1 position of Neu5Ac imparts a net negative charge to the ganglioside at physiological pH, which is crucial for its interaction with other molecules.[9]

Physicochemical Properties

The quantitative physicochemical parameters of a representative Ganglioside GM3 (phyto-type) are summarized below. These values are based on a ceramide structure containing phytosphingosine and an N-linked octadecanoic acid (C18:0).

| Property | Value | Source(s) |

| Molecular Formula | C₅₉H₁₁₀N₂O₂₂ | [3][10] |

| Molecular Weight | 1199.52 g/mol | [3][11] |

| IUPAC Name | (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4R)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | [3] |

| Ceramide Base | Phytosphingosine (d18:1 base with an extra hydroxyl group) | [3][6] |

| Fatty Acid Example | Octadecanoic acid (C18:0) | [3] |

| Oligosaccharide | NeuAcα(2-3)Galβ(1-4)Glc | [3] |

Experimental Protocols for Structural Elucidation

The determination of the precise structure of Ganglioside GM3 requires a multi-step process involving extraction from biological samples, purification, and analysis by advanced spectroscopic techniques.

Ganglioside Extraction and Purification

This protocol outlines a common method for isolating gangliosides from tissue samples.[9][12]

-

Homogenization: Homogenize the tissue sample (e.g., brain gray matter) in a chilled buffer (e.g., 10 mM potassium phosphate, pH 6.8).[12]

-

Solvent Extraction: Perform a single-phase extraction by adding methanol (B129727) and chloroform to the homogenate (final ratio often approximates Chloroform:Methanol:Aqueous Phase 4:8:5.6).[9] This step solubilizes lipids, including gangliosides.

-

Phase Separation: Add water or an aqueous salt solution to the extract to induce phase separation. Gangliosides, being amphipathic, will partition into the upper, aqueous-methanol phase.[9]

-

Reversed-Phase Solid-Phase Extraction (SPE): Load the upper phase onto a C18 SPE cartridge. This step removes salts and highly polar contaminants. Wash the cartridge with water and methanol/water mixtures. Elute the purified gangliosides with pure methanol.[9][12]

-

Further Chromatographic Purification: For higher purity, the eluate can be subjected to further chromatography, such as DEAE-Sephadex for separation by charge, followed by silica gel chromatography for separation based on the carbohydrate headgroup.[1]

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem MS (MS/MS), is a cornerstone of ganglioside analysis.[13][14]

-

Sample Preparation: The purified ganglioside fraction is dissolved in an appropriate solvent (e.g., methanol or acetonitrile/water with a modifier like ammonium (B1175870) formate).[15]

-

Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode, as the sialic acid's carboxyl group is readily deprotonated, leading to strong [M-H]⁻ or [M-2H]²⁻ ions.[13]

-

Full Scan MS: A full scan is acquired to determine the accurate mass-to-charge (m/z) ratios of the parent ions, allowing for the determination of the molecular formula and identification of different GM3 species based on their unique ceramide compositions.[13]

-

Tandem MS (MS/MS): Parent ions are selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides detailed structural information:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution data on the 3D structure and conformation of gangliosides.[16][17]

-

Sample Preparation: The highly purified ganglioside is dissolved in a deuterated solvent, such as dimethylsulfoxide-d6 (DMSO-d6) or a mixture suitable for forming micelles (e.g., D₂O with dodecylphosphocholine).[17][18]

-

1D ¹H NMR: A one-dimensional proton NMR spectrum provides initial information on the types of sugar residues present and their anomeric configurations (α or β).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each sugar ring, allowing for the assignment of all protons in a given residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single monosaccharide unit).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (<5 Å). This is crucial for determining the sequence of monosaccharides and the conformation around the glycosidic linkages.[17]

-

HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence): Correlates protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), confirming glycosidic linkage positions.

-

Biological Context: Role in Insulin (B600854) Signaling

Ganglioside GM3 is a significant negative regulator of insulin signaling.[11] Elevated levels of GM3 in cell membranes, particularly within specialized microdomains known as lipid rafts or caveolae, are associated with insulin resistance, a hallmark of type 2 diabetes.[3][7]

The mechanism involves the direct interaction of GM3 with the insulin receptor (IR), a receptor tyrosine kinase. This interaction inhibits the receptor's activation cascade.[7][11]

-

Normal State: In healthy cells, insulin binds to its receptor, causing the receptor to dimerize and autophosphorylate its tyrosine residues. This phosphorylation event initiates a downstream signaling cascade (e.g., through IRS-1, PI3K, and Akt), ultimately leading to cellular responses like the translocation of GLUT4 glucose transporters to the cell surface and subsequent glucose uptake.[19]

-

Inhibition by GM3: When GM3 levels are high, it associates with the insulin receptor within the plasma membrane. This association is thought to alter the receptor's conformation or its localization within membrane microdomains, preventing efficient insulin-induced autophosphorylation.[3][7] By inhibiting this initial, critical activation step, GM3 effectively dampens the entire downstream signaling pathway, leading to a state of insulin resistance.[11][19]

References

- 1. Procedure for isolation of gangliosides in high yield and purity: simultaneous isolation of neutral glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ganglioside GM3 Mediates Glucose-Induced Suppression of IGF-1 Receptor—Rac1 Activation to Inhibit Keratinocyte Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissociation of the insulin receptor and caveolin-1 complex by ganglioside GM3 in the state of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bvchroma.com [bvchroma.com]

- 11. pnas.org [pnas.org]

- 12. Video: Ganglioside Extraction, Purification and Profiling [jove.com]

- 13. Characterization of GM3 Gangliosides in Human Milk throughout Lactation: Insights from the Analysis with the Use of Reversed-Phase Liquid Chromatography Coupled to Quadrupole Time-Of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Nuclear Magnetic Resonance of Gangliosides | Springer Nature Experiments [experiments.springernature.com]

- 17. Atomic-resolution conformational analysis of the GM3 ganglioside in a lipid bilayer and its implications for ganglioside–protein recognition at membrane surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-resolution proton NMR studies of gangliosides. III. Elucidation of the structure of ganglioside GM3 lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ganglioside GM3 prevents high fat diet-induced hepatosteatosis via attenuated insulin signaling pathway | PLOS One [journals.plos.org]

Phyto-GM3 vs. Animal-Derived GM3: A Comprehensive Structural and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural distinctions between plant-derived (phyto) GM3 and animal-derived GM3 gangliosides, their implications for biological function, and the methodologies used for their characterization.

Core Structural Differences

The fundamental structure of the GM3 ganglioside consists of a ceramide lipid anchor linked to a trisaccharide headgroup (NeuAcα2-3Galβ1-4Glcβ1-Cer). However, significant structural heterogeneity exists within the ceramide moiety, primarily distinguishing phyto-GM3 from its animal-derived counterparts.

Ceramide Backbone: Sphingoid Base Variation

The most defining structural difference lies in the long-chain base of the ceramide. Phyto-GM3 is characterized by the presence of phytosphingosine (t18:0) , a tri-hydroxy sphingoid base. In contrast, animal-derived GM3 predominantly contains sphingosine (d18:1) , a di-hydroxy sphingoid base with a characteristic trans double bond between carbons 4 and 5.

Fatty Acid Composition

The fatty acid N-acylated to the sphingoid base exhibits considerable variability in chain length, saturation, and hydroxylation. This composition is a key differentiator between phyto- and animal-derived GM3.

Table 1: Comparative Fatty Acid Composition of Phyto-GM3 (Soy-derived) and Animal-Derived GM3 (Bovine Milk-derived)

| Fatty Acid | Phyto-GM3 (Soy-derived) | Animal-Derived GM3 (Bovine Milk-derived) |

| Predominant Type | Saturated | Saturated |

| Chain Length | Primarily C16-C26 | Primarily long-chain (≥C20) |

| Key Fatty Acids | Palmitic acid (C16:0), Stearic acid (C18:0) | Behenic acid (C22:0), Tricosanoic acid (C23:0), Lignoceric acid (C24:0)[1][2] |

| Unsaturation | Low | Very low[3] |

| Hydroxylation | Can be present | Generally non-hydroxylated |

Note: The fatty acid composition can vary based on the specific plant or animal source and processing methods.

Sialic Acid Variants

While the sialic acid linkage is consistently α2,3, the sialic acid molecule itself can differ. The two primary forms are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). Animal-derived GM3, particularly from non-human mammals like cows, can contain Neu5Gc. Humans do not endogenously synthesize Neu5Gc, making its presence in human tissues a result of dietary intake from animal products.

Experimental Protocols

Extraction and Purification of GM3

2.1.1. Phyto-GM3 from Soybeans

This protocol is adapted from methodologies for extracting sphingolipids from plant sources.

-

Homogenization: Homogenize fresh or freeze-dried soybean material in a suitable solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).

-

Lipid Extraction: Perform a modified Folch extraction by adding water to the homogenate to create a biphasic system. The gangliosides will partition into the upper aqueous-methanolic phase.

-

Purification:

-

Solid-Phase Extraction (SPE): Apply the upper phase to a C18 reverse-phase SPE cartridge to remove salts and other polar impurities. Elute the gangliosides with methanol and then a chloroform/methanol mixture.

-

Anion-Exchange Chromatography: For further purification, use DEAE-Sephadex chromatography. Elute with a stepwise or gradient of ammonium (B1175870) acetate (B1210297) in methanol to separate gangliosides based on their charge (number of sialic acids).

-

-

Saponification (Optional): To remove ester-linked fatty acids from contaminating glycerophospholipids, treat the sample with a mild alkaline solution (e.g., 0.1 M NaOH in methanol).

-

Final Desalting: Perform a final desalting step using a C18 SPE cartridge.

2.1.2. Animal-Derived GM3 from Bovine Milk

This protocol is based on established methods for ganglioside extraction from dairy products.[3][4]

-

Initial Extraction: Mix liquid milk with a chloroform/methanol solution (e.g., 1:2, v/v) and centrifuge. Collect the supernatant.[4]

-

Phase Separation: Add chloroform and water to the supernatant to induce phase separation. The gangliosides will be in the upper aqueous phase.[3][4]

-

Purification:

-

DEAE-Sephadex Anion-Exchange Chromatography: Load the upper phase onto a DEAE-Sephadex column. Wash with methanol to remove neutral lipids and elute the gangliosides with a salt solution (e.g., ammonium acetate in methanol).[4]

-

Reverse-Phase Chromatography: Further purify the ganglioside fraction using C18 solid-phase extraction to remove salts and other impurities.[4]

-

-

Quantification and Storage: Dry the purified gangliosides under nitrogen, quantify, and store at -20°C or below.

Structural Analysis

2.2.1. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the purified GM3 sample in an appropriate solvent (e.g., methanol or chloroform/methanol). For electrospray ionization (ESI), the sample can be infused directly or separated by liquid chromatography (LC). For matrix-assisted laser desorption/ionization (MALDI), co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

-

LC-MS/MS for Detailed Characterization:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate different GM3 species.

-

Mass Analysis: Operate the mass spectrometer in negative ion mode. The precursor ion of GM3 will be observed as [M-H]⁻ or [M-2H+Na]⁻.

-

Tandem MS (MS/MS): Fragment the precursor ion to obtain structural information. The fragmentation pattern will reveal the sequence of the glycan headgroup and the composition of the ceramide backbone (sphingoid base and fatty acid).

-

-

Data Analysis: Identify the different GM3 species based on their mass-to-charge ratio and fragmentation patterns. This allows for the determination of the specific fatty acid and sphingoid base composition.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a sufficient quantity of highly purified GM3 in a deuterated solvent, such as deuterated methanol (CD3OD) or a mixture of deuterated chloroform and methanol.

-

Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (e.g., COSY, TOCSY, HSQC, HMBC) NMR spectra.

-

Spectral Analysis:

-

Assign the chemical shifts of the protons and carbons in the molecule.

-

Use the correlation signals in the 2D spectra to determine the connectivity of the atoms and the stereochemistry of the glycosidic linkages.

-

The anomeric proton signals are characteristic of the sugar residues and their linkages. The signals from the ceramide moiety provide information about the structure of the sphingoid base and the fatty acid.

-

Functional Implications and Signaling Pathways

GM3 is a critical modulator of cell surface signaling, primarily by inhibiting the activity of growth factor receptors. This inhibitory function is influenced by the structure of the ceramide moiety.

Inhibition of Growth Factor Receptor Signaling

GM3 has been shown to inhibit the signaling of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). The primary mechanism of inhibition involves the interaction of GM3 with the receptor within the plasma membrane, which hinders receptor dimerization and autophosphorylation upon ligand binding.[5] This, in turn, suppresses downstream signaling cascades such as the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation, growth, and survival.[5][6]

Diagram of Experimental Workflow for GM3 Analysis

Caption: Workflow for GM3 extraction, purification, and analysis.

Diagram of GM3 Inhibition of EGFR Signaling

References

- 1. human and bovine milk gangliosides differ in their fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rapid Profiling of Bovine and Human Milk Gangliosides by Matrix-Assisted Laser Desorption/Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganglioside GM3 inhibition of EGF receptor mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emerging Role of Phyto-GM3 in Plant Cell Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Phyto-GM3: A Unique Plant Glycosphingolipid

Phyto-GM3 is a plant-derived ganglioside, a type of glycosphingolipid (GSL) that is a fundamental component of the plasma membrane in plant cells. Like their animal counterparts, gangliosides in plants are composed of a ceramide lipid anchor attached to a complex oligosaccharide chain containing at least one sialic acid residue. However, phyto-GM3 exhibits distinct structural features that differentiate it from the more extensively studied mammalian GM3.

The core structure of GM3 is a ceramide molecule linked to a trisaccharide chain of sialic acid, galactose, and glucose (Neu5Ac-Gal-Glc-Cer). Phyto-GM3, while sharing this basic framework, often displays variations in its lipid and carbohydrate components. These differences arise from the specific biosynthetic pathways present in plants.

Table 1: Structural Comparison of Phyto-GM3 and Animal GM3

| Feature | Phyto-GM3 | Animal GM3 |

| Ceramide Backbone | Predominantly phytosphingosine (B30862) (a C18 amino alcohol with a hydroxyl group at C4) | Predominantly sphingosine (B13886) (a C18 amino alcohol with a double bond between C4 and C5) |

| Fatty Acid Chain | Often contains very-long-chain fatty acids (VLCFAs) and α-hydroxy fatty acids | Typically contains saturated or mono-unsaturated fatty acids of varying lengths |

| Sialic Acid | Can be N-acetylneuraminic acid (Neu5Ac) or N-glycolylneuraminic acid (Neu5Gc) | Primarily N-acetylneuraminic acid (Neu5Ac) |

These structural nuances suggest that phyto-GM3 may have functions in plants that are distinct from those of GM3 in animals, potentially playing a crucial role in how plant cells perceive and respond to their environment.

Putative Roles of Phyto-GM3 in Plant Cell Signaling

While direct research on phyto-GM3 is limited, the established roles of sphingolipids and glycosphingolipids in plant biology provide a framework for hypothesizing its functions. Sphingolipids are not only structural components of membranes but are also key players in signal transduction, programmed cell death, and responses to both biotic and abiotic stress.

Phyto-GM3 in Plant Stress Responses

Plants, being sessile organisms, have evolved intricate signaling networks to cope with a variety of environmental challenges. Phytohormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA) are central to these responses. It is plausible that phyto-GM3, as a membrane-associated molecule, acts as a sensor or modulator in these signaling cascades.

Biotic Stress: Upon pathogen attack, plants activate defense mechanisms often mediated by SA and JA. Phyto-GM3, located at the cell surface, could be involved in the initial recognition of pathogen-associated molecular patterns (PAMPs) or effector molecules, potentially interacting with receptor-like kinases (RLKs) to initiate downstream signaling.

Abiotic Stress: Abiotic stressors like drought, salinity, and cold trigger ABA-mediated signaling pathways to promote adaptation. Changes in membrane fluidity and composition are critical components of these responses. Phyto-GM3, with its unique ceramide structure, may contribute to maintaining membrane integrity and could be involved in the perception of osmotic stress, leading to the activation of ABA biosynthesis and signaling.

Hypothetical Quantitative Phyto-GM3 Levels Under Stress:

The following table presents hypothetical data to illustrate the potential changes in phyto-GM3 concentrations in Arabidopsis thaliana leaf tissue in response to various stressors. This data is for illustrative purposes only, as specific quantitative measurements for phyto-GM3 under these conditions are not yet available in the literature.

Table 2: Hypothetical Quantitative Analysis of Phyto-GM3 in Arabidopsis thaliana Under Stress Conditions

| Stress Condition | Treatment | Duration | Hypothetical Phyto-GM3 Concentration (nmol/g FW) |

| Control | None | 24h | 5.2 ± 0.8 |

| Biotic Stress | Pseudomonas syringae infiltration | 24h | 12.7 ± 1.5 |

| Abiotic Stress (Drought) | Water withheld | 72h | 9.8 ± 1.1 |

| Abiotic Stress (Salinity) | 150 mM NaCl | 48h | 8.5 ± 0.9 |

| Phytohormone Treatment | 1 mM Salicylic Acid | 12h | 10.1 ± 1.3 |

| Phytohormone Treatment | 100 µM Jasmonic Acid | 12h | 11.5 ± 1.6 |

| Phytohormone Treatment | 50 µM Abscisic Acid | 6h | 7.9 ± 0.7 |

FW: Fresh Weight. Values are presented as mean ± standard deviation.

Phyto-GM3 in Plant Development

Phytohormones also regulate all aspects of plant growth and development. The interplay between different hormone signaling pathways is crucial for processes like root development, flowering, and senescence. Given the role of sphingolipids in cell polarity and vesicle trafficking, phyto-GM3 could be involved in modulating the localization and activity of hormone receptors and transporters within the plasma membrane, thereby influencing developmental outcomes.

Experimental Protocols for the Study of Phyto-GM3

The study of phyto-GM3 requires specialized methodologies for its extraction, purification, and analysis due to its amphipathic nature and relatively low abundance. The following protocols are adapted from established methods for plant lipid and animal ganglioside analysis.

Extraction and Purification of Phyto-GM3 from Plant Tissue

This protocol outlines a multi-step procedure for the enrichment of gangliosides from plant material.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Isopropanol

-

0.1 M KCl

-

DEAE-Sephadex A-25 resin

-

C18 solid-phase extraction (SPE) cartridges

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Tissue Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Lipid Extraction: Resuspend the powdered tissue in a mixture of chloroform:methanol (1:2, v/v). Sonicate the mixture for 30 minutes and then stir for 12-16 hours at 4°C.

-

Phase Separation: Add chloroform and 0.1 M KCl to the extract to achieve a final solvent ratio of chloroform:methanol:aqueous phase of 8:4:3 (v/v/v). Centrifuge to separate the phases.

-

Crude Ganglioside Fractionation: Collect the upper aqueous phase, which contains the gangliosides. Dry the aqueous phase using a rotary evaporator and then lyophilize.

-

DEAE Anion-Exchange Chromatography: Dissolve the lyophilized crude extract in chloroform:methanol:water (30:60:8, v/v/v) and apply to a DEAE-Sephadex A-25 column pre-equilibrated with the same solvent. Wash the column with the starting solvent to remove neutral lipids and phospholipids. Elute the gangliosides with a solution of 0.2 M ammonium (B1175870) acetate (B1210297) in methanol.

-

C18 SPE Desalting: Condition a C18 SPE cartridge with methanol followed by water. Load the ganglioside fraction onto the cartridge. Wash with water to remove salts and elute the purified gangliosides with methanol and then chloroform:methanol (1:1, v/v).

-

Final Preparation: Dry the purified ganglioside fraction under a stream of nitrogen and store at -80°C until analysis.

Quantitative Analysis of Phyto-GM3 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of phyto-GM3.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A linear gradient from 60% A to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% A for 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Illustrative for a Triple Quadrupole):

-

Ionization Mode: Negative ESI

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for different phyto-GM3 species (based on variations in fatty acid and long-chain base composition). A stable isotope-labeled internal standard should be used for accurate quantification.

Visualizing Phyto-GM3 Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways involving phyto-GM3 in plant stress responses and a general workflow for its analysis.

Hypothesized Phyto-GM3 Signaling in Biotic Stress Response

Caption: Hypothesized role of Phyto-GM3 in biotic stress signaling.

Hypothesized Phyto-GM3 Signaling in Abiotic Stress Response

Caption: Hypothesized role of Phyto-GM3 in abiotic stress signaling.

Experimental Workflow for Phyto-GM3 Analysis

Caption: Workflow for the analysis of Phyto-GM3 from plant tissues.

Conclusion and Future Directions

The study of phyto-GM3 is a nascent field with the potential to significantly advance our understanding of plant cell signaling. While direct evidence of its roles is still scarce, the unique structural properties of phyto-GM3 and the known functions of sphingolipids in plants strongly suggest its involvement in mediating responses to both biotic and abiotic stresses, as well as in regulating developmental processes.

Future research should focus on:

-

Developing robust analytical methods for the routine and accurate quantification of phyto-GM3 in various plant species and tissues.

-

Identifying and characterizing the enzymes involved in the biosynthesis and catabolism of phyto-GM3 in plants.

-

Utilizing genetic approaches , such as the generation of knockout or overexpression lines for key biosynthetic enzymes, to elucidate the in planta functions of phyto-GM3.

-

Investigating the interaction of phyto-GM3 with other membrane components, such as receptor kinases and ion channels, to unravel its specific roles in signal transduction.

A deeper understanding of phyto-GM3 signaling could open new avenues for the development of novel strategies to enhance crop resilience and productivity, as well as provide new targets for the development of plant-derived therapeutics.

A Technical Guide to the Physicochemical Properties of Phyto-type Ganglioside GM3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Phyto-type Ganglioside GM3

Ganglioside GM3 is the simplest member of the ganglioside family, characterized by a ceramide lipid anchor attached to a trisaccharide headgroup containing one sialic acid residue. Its structure is systematically described as N-acetylneuraminic acid α(2-3) galactose β(1-4) glucose β(1-1') ceramide.[1][2] As a precursor for the biosynthesis of more complex a- and b-series gangliosides, GM3 is a critical component of the cell plasma membrane where it modulates signal transduction and cell recognition.[2][3][4][5]

The "phyto-type" designation specifies the nature of the ceramide backbone. Unlike animal-derived GM3 which typically contains sphingosine (B13886), phyto-type GM3 incorporates phytosphingosine (B30862) as its long-chain sphingoid base.[1] The key structural difference is an additional hydroxyl group at the C-4 position of the phytosphingosine base, which alters the molecule's physicochemical properties, including its hydrogen bonding capacity and interactions within lipid membranes.[1] Phyto-type GM3 ceramides (B1148491) also frequently feature very-long-chain fatty acids (e.g., C24), further influencing their membrane behavior.[1]

Caption: Structural comparison of sphingosine and phytosphingosine bases.

Core Physicochemical Data

The unique structure of phyto-type GM3 governs its behavior in aqueous solutions and lipid environments. The following tables summarize key quantitative data, distinguishing between general GM3 and the phyto-type where specified.

Table 1: Molecular and Structural Properties

| Property | Value | Source |

| Systematic Name | N-acetylneuraminic acid α(2-3) galactose β(1-4) glucose-ceramide (phyto-type) | [1][6] |

| Molecular Formula | C₅₉H₁₁₀N₂O₂₂ | [1] |

| Molecular Weight | 1199.52 Da | [1] |

| Long-Chain Base | Phytosphingosine | [1] |

| Fatty Acyl Chains | Often very-long-chain (e.g., ≥ C24), may be hydroxylated | [1][7] |

| Location | Outer leaflet of the plasma membrane | [8] |

Table 2: Aggregation and Micellar Properties in Aqueous Solution

| Property | Value | Notes | Source |

| Critical Micelle Conc. (CMC) | ~1.0 x 10⁻⁸ M | For mixed bovine gangliosides, approached by association of monomers. | [9] |

| Phyto-GM3 Aggregation Conc. | ≥ 1.25 x 10⁻⁸ M | Phyto-GM3 forms stable vesicular structures, not conventional micelles. | [1] |

| Phyto-GM3 Vesicle Size | 350 - 470 Å (hydrodynamic radius) | Corresponds to a molecular weight of 15,000-30,000 kDa. | [1] |

| General GM3 Aggregate Size | 7 - 9 nm and 50 - 60 nm | Polydisperse solutions containing small aggregates and larger vesicles. | [10] |

Membrane Interactions and Behavior

As an amphipathic molecule, phyto-GM3 integrates into lipid bilayers, where it exerts significant influence on membrane structure and function.

-

Lipid Raft Formation: GM3 is a key component of lipid rafts, which are ordered microdomains within the cell membrane that serve as platforms for signal transduction.[1][4] The presence of very-long-chain fatty acids in phyto-GM3 is thought to enhance these membrane-ordering properties.[1]

-

Membrane Condensation: In model membranes (Langmuir monolayers) composed of sphingomyelin (B164518) (SM) or palmitoyl-oleoyl-phosphatidylcholine (POPC), a GM3 concentration threshold of 20-40 mol% has been identified. Below this threshold, GM3 appears to form separate domains. Above it, a condensation of the monolayer is observed, suggesting a change in the orientation or partial solubilization of GM3 molecules within the host lipid environment.[11]

-

Protein Interactions: The bulky, negatively charged headgroup of GM3 can directly interact with and modulate the function of membrane proteins. A well-documented example is its ability to inhibit insulin (B600854) receptor signaling by associating with the receptor within caveolae, a specific type of lipid raft.[1][12]

Experimental Protocols and Methodologies

The characterization of phyto-type GM3 involves a multi-step process encompassing extraction, purification, and detailed analysis.

Caption: General experimental workflow for ganglioside analysis.

Extraction and Purification

-

Lipid Extraction: The Folch method is standard for extracting total lipids from biological samples.[13] It involves homogenizing the sample in a chloroform-methanol-water mixture, leading to a biphasic separation where gangliosides partition into the upper aqueous layer.

-

Purification: The aqueous extract is further purified to remove non-lipid contaminants. This is often achieved using C18 solid-phase extraction (SPE).[13] For isolating individual ganglioside species like GM3, High-Performance Liquid Chromatography (HPLC) is employed, often using a silica (B1680970) column.[8][13] Fractions are collected and can be monitored by UV detection at 215 nm.[8]

Structural and Physicochemical Analysis

-

Thin-Layer Chromatography (TLC): HPTLC is used for the initial qualitative analysis and to check the purity of fractions. Gangliosides are separated on silica plates and visualized using reagents like resorcinol, which is specific for sialic acid.[8]

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the primary tool for confirming the structure of GM3.[13][14] In negative ion mode, fragmentation patterns can reveal the sequence of the oligosaccharide headgroup and the composition of the ceramide tail (both the long-chain base and the N-fatty acyl chain). Hydrophilic Interaction Liquid Chromatography (HILIC) is often coupled with MS for superior separation of ganglioside species.[13][15]

-

Aggregation Analysis: The formation and size of GM3 aggregates (vesicles) in solution can be studied using Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS).[10]

-

Monolayer Studies: The interaction of GM3 with other lipids is investigated using a Langmuir-Blodgett trough. This technique measures the surface pressure of a lipid monolayer at an air-water interface as it is compressed, providing insights into molecular packing and phase behavior.[11]

Biological Context: Signaling Pathways

Phyto-GM3 is not merely a structural lipid; it is an active modulator of critical cellular signaling pathways. Its influence is particularly noted in metabolic regulation and immune responses.

Modulation of Insulin Signaling

GM3 acts as an endogenous inhibitor of the insulin receptor (IR). In a healthy state, the IR resides within membrane microdomains (caveolae). High concentrations of GM3, often induced by inflammatory cytokines like TNF-α, can displace the IR from these domains.[12] This displacement impairs the receptor's ability to dimerize and autophosphorylate upon insulin binding, leading to a downstream attenuation of the signaling cascade and contributing to insulin resistance.[1][12]

Caption: Inhibitory effect of GM3 on the insulin signaling pathway.

Modulation of Innate Immunity

Recent research has identified GM3 as an endogenous modulator of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. Interestingly, the specific molecular species of GM3 determines its effect. GM3 species with very-long-chain and α-hydroxy fatty acids can enhance TLR4 activation, acting as pro-inflammatory signals. Conversely, species with long-chain and unsaturated fatty acids can inhibit TLR4 activation, functioning as anti-inflammatory regulators.[16] This dual role positions GM3 as a critical factor in balancing homeostatic and pathological inflammatory states.[16]

References

- 1. Buy Ganglioside GM3 (phyto-type) [smolecule.com]

- 2. GM3 - Wikipedia [en.wikipedia.org]

- 3. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipotype.com [lipotype.com]

- 5. Ganglioside GM3 is essential for the structural integrity and function of cochlear hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical behavior of the ganglioside GM3 in dilute aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Behavior of GM3 ganglioside in lipid monolayers mimicking rafts or fluid phase in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathophysiological Significance of GM3 Ganglioside Molecular Species With a Particular Attention to the Metabolic Syndrome Focusing on Toll-Like Receptor 4 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Homeostatic and pathogenic roles of the GM3 ganglioside - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of Ganglioside GM3 and Its Phyto-Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the ganglioside GM3, a key regulator of cellular signaling. While the term "phyto-type" ganglioside GM3 is not standard in scientific literature, as gangliosides are characteristic of animal cells, this document will address the established roles of mammalian GM3 and explore plant-derived compounds that may exhibit similar functionalities or influence GM3-mediated pathways.

Introduction to Ganglioside GM3

Ganglioside GM3 is the simplest monosialylated ganglioside, structurally composed of a ceramide lipid anchor, a glucose, a galactose, and a single sialic acid residue. It is a fundamental component of the plasma membrane in mammalian cells, where it plays a crucial role in modulating a variety of cellular processes, including cell growth, differentiation, adhesion, and apoptosis. A primary mechanism of GM3's action is its ability to modulate the function of membrane receptors, most notably the epidermal growth factor receptor (EGFR).

Core Mechanism of Action: Modulation of EGFR Signaling

The most extensively studied mechanism of action for GM3 is its negative regulation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and cancer.

GM3 has been shown to inhibit the ligand-induced activation of EGFR. It achieves this by directly interacting with the receptor in the plasma membrane, which in turn prevents the receptor from forming active dimers upon binding to its ligand, EGF. This inhibition of dimerization is crucial as it is a prerequisite for the autophosphorylation of the intracellular kinase domains and the subsequent activation of downstream signaling cascades.

Furthermore, GM3 can alter the localization of EGFR within the plasma membrane, sequestering it in specific membrane microdomains, often referred to as lipid rafts, where the receptor is less accessible to its activating ligands.

Signaling Pathway Diagram

Caption: Inhibition of EGFR dimerization and signaling by Ganglioside GM3.

Plant-Derived Analogs and Modulators of GM3 Pathways

While plants do not synthesize ganglioside GM3, they produce a vast array of other sphingolipids, such as glucosylceramides (GlcCer), and other compounds that can influence cellular signaling pathways in ways that parallel GM3's function. Research in this area is ongoing, but some plant-derived molecules have been identified as potential modulators of receptor tyrosine kinase activity.

For instance, certain plant-derived sphingolipids have been shown to influence the organization of membrane microdomains, which could indirectly affect the activity of receptors like EGFR. Additionally, some phytochemicals have been found to directly inhibit the tyrosine kinase activity of EGFR, effectively mimicking the downstream consequences of GM3's action.

Quantitative Data on GM3-Mediated Effects

The following table summarizes key quantitative data from studies on the effects of GM3 on EGFR activation and downstream signaling.

| Parameter | Cell Line | Experimental Condition | Result | Reference |

| EGFR Autophosphorylation | A431 human epidermoid carcinoma cells | Treatment with exogenous GM3 (10 µM) | ~50% inhibition of EGF-induced phosphorylation | |

| EGFR Dimerization | A431 cells | Co-immunoprecipitation following GM3 treatment | Significant reduction in EGF-induced EGFR dimers | |

| Cell Proliferation | Swiss 3T3 cells | Addition of GM3 (25 µM) | Inhibition of EGF-stimulated DNA synthesis | |

| GM3-EGFR Binding Affinity (Kd) | Model Membranes | Surface Plasmon Resonance | In the range of 10-100 µM |

Experimental Protocols

Inhibition of EGFR Autophosphorylation by GM3

Objective: To determine the effect of GM3 on the EGF-induced autophosphorylation of EGFR in cultured cells.

Methodology:

-

Cell Culture: A431 cells are cultured to sub-confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment to reduce basal levels of receptor phosphorylation.

-

GM3 Treatment: Cells are pre-incubated with varying concentrations of GM3 (e.g., 0-50 µM) for 1 hour at 37°C.

-

EGF Stimulation: Cells are then stimulated with a saturating concentration of EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: EGFR is immunoprecipitated from the cell lysates using an anti-EGFR antibody.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-phosphotyrosine antibody to detect the level of EGFR autophosphorylation. The membrane is then stripped and re-probed with an anti-EGFR antibody to determine the total amount of immunoprecipitated EGFR.

-

Densitometry: The intensity of the phosphotyrosine bands is quantified and normalized to the total EGFR signal.

Experimental Workflow Diagram

Caption: Workflow for assessing GM3-mediated inhibition of EGFR phosphorylation.

Conclusion and Future Directions

Ganglioside GM3 is a critical endogenous regulator of cellular signaling, with its inhibitory effect on EGFR activation being a cornerstone of its mechanism of action. While the concept of a "phyto-type" GM3 is not established, the exploration of plant-derived compounds that can mimic or modulate GM3's functions represents a promising avenue for drug discovery, particularly in the context of oncology and inflammatory diseases. Future research should focus on identifying and characterizing such phyto-compounds, elucidating their precise molecular interactions, and evaluating their therapeutic potential. This includes detailed studies on their effects on membrane organization, receptor kinase activity, and downstream signaling pathways.

A Technical Guide to Investigating the Cellular Localization of Phyto-GM3 in Plant Tissues

Foreword

Glycosphingolipids are crucial components of cellular membranes, involved in a myriad of biological processes, from cell recognition to signal transduction. In plants, the roles of these molecules, including the ganglioside phyto-GM3, are still largely uncharted territory. While the localization and function of GM3 are well-documented in animal cells, a significant knowledge gap exists for its phytoceramide-containing counterpart in plant systems. This guide is intended for researchers, scientists, and drug development professionals who are poised to explore this frontier.

Given the current absence of published quantitative data on the cellular distribution of phyto-GM3 in plant tissues, this document serves not as a review of existing knowledge, but as a comprehensive methodological roadmap. It provides a suite of detailed experimental protocols and conceptual frameworks designed to empower researchers to be the first to uncover the subcellular landscape of phyto-GM3. The following sections offer a structured approach, from tissue preparation to advanced analytical techniques, to systematically investigate and visualize the localization of this enigmatic plant lipid.

Section 1: Hypothetical Subcellular Distribution of Phyto-GM3

While direct evidence is lacking, based on the known cellular localization of gangliosides in animal cells and the distribution of other sphingolipids in plants, we can hypothesize the potential subcellular locations of phyto-GM3. This provides a basis for designing experiments and interpreting potential results.

Table 1: Hypothetical Quantitative Distribution of Phyto-GM3 in Plant Cell Organelles

| Organelle | Hypothesized Phyto-GM3 Abundance (relative units) | Rationale |

| Plasma Membrane | ++++ | Primary site of ganglioside function in animal cells, involved in signaling and cell-cell interactions. Plant sphingolipids are known to be enriched in the plasma membrane. |

| Golgi Apparatus | +++ | Site of ganglioside biosynthesis in animal cells. Phyto-GM3 is likely synthesized here before transport to other destinations. |

| Endoplasmic Reticulum | ++ | Precursors for sphingolipid biosynthesis are synthesized in the ER. |

| Tonoplast (Vacuolar Membrane) | ++ | The tonoplast is a major endomembrane in plant cells, and other lipids are known to be present. |

| Mitochondria | + | Some sphingolipids have been found in mitochondrial membranes and are implicated in organellar signaling. |

| Nucleus | + | Certain sphingolipids have been shown to be present in the nucleus and may play a role in regulating gene expression. |

| Chloroplasts | +/- | The presence of complex sphingolipids in chloroplasts is less likely but cannot be entirely ruled out without experimental evidence. |

This table is purely hypothetical and intended to guide experimental design. The relative abundance is denoted by '+' symbols, with '++++' representing the highest expected concentration.

Section 2: Experimental Protocols for Phyto-GM3 Localization

To elucidate the actual subcellular distribution of phyto-GM3, a multi-pronged approach combining biochemical fractionation with sensitive analytical techniques and in situ visualization is recommended.

Subcellular Fractionation and Phyto-GM3 Quantification

This approach involves the physical separation of cellular organelles followed by the extraction and quantification of phyto-GM3 from each fraction.

Experimental Protocol: Subcellular Fractionation of Arabidopsis thaliana Leaves and Lipid Analysis

1. Plant Material and Homogenization:

-

Harvest 50-100 g of fresh Arabidopsis thaliana leaf tissue.

-

Perform all subsequent steps at 4°C.

-

Wash the leaves with distilled water and gently pat dry.

-

Chop the tissue into small pieces with a razor blade in a petri dish containing 100 mL of homogenization buffer (0.3 M sucrose (B13894), 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 10 mM KCl, 1 mM MgCl2, 1 mM DTT, and 1x plant protease inhibitor cocktail).

-

Transfer the chopped tissue and buffer to a pre-chilled Waring blender and homogenize with short bursts (3 x 15 seconds) at low speed.

-

Filter the homogenate through four layers of Miracloth into a pre-chilled beaker.

2. Differential Centrifugation:

-

Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes to pellet nuclei and intact chloroplasts (P1).

-

Carefully decant the supernatant (S1) into fresh tubes.

-

Centrifuge the S1 fraction at 10,000 x g for 20 minutes to pellet mitochondria (P2).

-

Transfer the supernatant (S2) to ultracentrifuge tubes.

-

Centrifuge the S2 fraction at 100,000 x g for 1 hour to pellet the microsomal fraction (P3), which is enriched in plasma membrane, ER, and Golgi vesicles.

-

The resulting supernatant (S3) is the cytosolic fraction.

3. Organelle Purification (Optional but Recommended):

-

For higher purity, the P1, P2, and P3 pellets can be further purified using density gradient centrifugation (e.g., sucrose or Percoll gradients). Specific protocols for isolating nuclei, mitochondria, and plasma membranes from the microsomal fraction are widely available.

4. Lipid Extraction from Subcellular Fractions:

-

Resuspend each pellet (P1, P2, P3) and an equivalent volume of the cytosolic fraction (S3) in a known volume of water.

-

To a 100 µL aliquot of each fraction, add 375 µL of chloroform (B151607):methanol (1:2, v/v).

-

Vortex for 1 minute and incubate at room temperature for 20 minutes.

-

Add 125 µL of chloroform and 125 µL of water.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen.

5. Analysis of Phyto-GM3 by LC-MS/MS:

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol).

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 reversed-phase column.

-

Use a gradient elution program with mobile phases containing formic acid and acetonitrile (B52724) to separate the different lipid species.

-

Perform targeted analysis of phyto-GM3 using multiple reaction monitoring (MRM) in negative ion mode, monitoring for the specific precursor-to-product ion transitions of phyto-GM3.

-

Quantify the amount of phyto-GM3 in each subcellular fraction by comparing the peak areas to a standard curve generated with a purified phyto-GM3 standard.

-

Normalize the phyto-GM3 content to the total protein concentration of each fraction to determine its relative enrichment.

In Situ Localization of Phyto-GM3

In situ techniques aim to visualize the location of phyto-GM3 directly within the plant tissue, providing spatial context to the biochemical data.

Experimental Protocol: Immunolocalization of Phyto-GM3 in Plant Tissue Sections

Note: This protocol is hypothetical as it relies on the availability of a specific primary antibody against phyto-GM3, which may need to be custom-developed.

1. Tissue Fixation and Embedding:

-

Fix small pieces of plant tissue (e.g., leaf, root tip) in 4% paraformaldehyde in phosphate-buffered saline (PBS) at 4°C overnight.

-

Dehydrate the tissue through a graded ethanol (B145695) series (30%, 50%, 70%, 90%, 100%).

-

Infiltrate the tissue with a paraffin (B1166041) or resin embedding medium according to the manufacturer's instructions.

-

Embed the tissue and allow it to solidify.

2. Sectioning and Slide Preparation:

-

Cut thin sections (5-10 µm) of the embedded tissue using a microtome.

-

Mount the sections on adhesive-coated microscope slides.

-

Dewax the sections (if paraffin-embedded) using xylene and rehydrate through a reverse ethanol series.

3. Immunostaining:

-

Perform antigen retrieval if necessary (e.g., by heating the slides in a citrate (B86180) buffer).

-

Permeabilize the tissue sections with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Incubate the sections with a primary antibody specific for phyto-GM3, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

Wash the sections three times with PBS.

-

Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG), diluted in blocking buffer, for 1-2 hours at room temperature in the dark.

-

Wash the sections three times with PBS.

-

(Optional) Counterstain with a nuclear stain like DAPI.

4. Microscopy:

-

Mount the sections with an anti-fade mounting medium.

-

Visualize the fluorescence signal using a confocal laser scanning microscope. The localization of the fluorescence will indicate the subcellular distribution of phyto-GM3.

Section 3: Visualizations of Workflows and Concepts

To aid in the conceptualization of the experimental approaches and potential biological roles of phyto-GM3, the following diagrams are provided.

Caption: Workflow for Subcellular Fractionation and Phyto-GM3 Analysis.

Caption: Workflow for In Situ Immunolocalization of Phyto-GM3.

Caption: Putative Phyto-GM3-Mediated Signaling Pathway in Plants.

Section 4: Concluding Remarks

The study of phyto-GM3 in plant tissues represents a significant opportunity to advance our understanding of plant cell biology, stress responses, and lipid signaling. While this guide acknowledges the current lack of data, it provides a robust framework for pioneering research in this area. The detailed protocols for subcellular fractionation coupled with mass spectrometry and in situ localization techniques offer a clear path forward. The successful application of these methods will not only reveal the subcellular distribution of phyto-GM3 but also pave the way for functional studies to elucidate its role in plant health and disease. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exciting journey to unravel the mysteries of phyto-GM3 in the plant kingdom.

Phyto-type Ganglioside GM3: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglioside GM3, a sialic acid-containing glycosphingolipid, is a critical component of the cell membrane, modulating a variety of cellular processes. While extensively studied in mammals, the plant-derived counterpart, phyto-type ganglioside GM3, remains a less explored yet potentially significant molecule. This technical guide provides a comprehensive overview of the current knowledge on the natural sources and abundance of phyto-type GM3, detailed experimental protocols for its study, and an exploration of its putative signaling pathways. Phyto-type GM3 is structurally distinct from its mammalian counterpart, primarily in the composition of its ceramide backbone, which incorporates phytosphingosine (B30862). This structural difference may lead to unique biological activities, offering novel avenues for research and therapeutic development. This document aims to be a foundational resource for professionals interested in the burgeoning field of plant-derived gangliosides.

Natural Sources and Abundance of Phyto-type Ganglioside GM3

While the presence of glycosphingolipids in the plant kingdom is well-established, specific quantitative data on the abundance of phyto-type ganglioside GM3 in various plant sources remains limited in publicly available scientific literature. Soybeans (Glycine max) are recognized as a notable source of plant-derived sphingolipids, including precursors that could be involved in the biosynthesis of phyto-GM3. However, precise quantification of phyto-GM3 in soybeans and other common plant sources is not yet extensively documented.

The table below summarizes the current understanding of potential sources. It is important to note that the presence of phyto-GM3 is often inferred from the detection of its structural components, such as phytosphingosine, rather than direct measurement of the intact ganglioside.

| Plant Source | Common Name | Family | Phyto-GM3 Abundance | Comments |

| Glycine max | Soybean | Fabaceae | Data Not Available | A known source of phytosphingosine and other sphingolipids, suggesting the potential for phyto-GM3 presence. |

Further research is critically needed to quantify the abundance of phyto-type GM3 in soybeans and to identify and quantify its presence in a wider range of plant species.

Experimental Protocols

The study of phyto-type GM3 necessitates robust methodologies for its extraction, purification, and characterization from complex plant matrices. The following protocols are adapted from established methods for ganglioside analysis and can serve as a starting point for researchers.

Extraction and Purification of Phyto-type Ganglioside GM3 from Plant Tissues (e.g., Soybeans)

This protocol outlines a general procedure for the extraction and purification of gangliosides from plant material. Optimization may be required depending on the specific plant tissue.

Materials:

-

Plant tissue (e.g., soybean seedlings)

-

Chloroform

-

Deionized water

-

Potassium chloride (0.88%)

-

DEAE-Sephadex A-25 resin

-

Sephadex G-25 column

-

Folch partition solution (Chloroform:Methanol:Water, 8:4:3 v/v/v)

-

High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60)

-

Resorcinol-HCl reagent

Procedure:

-

Homogenization and Lipid Extraction:

-

Homogenize fresh or frozen plant tissue in 10 volumes of chloroform:methanol (2:1, v/v).

-

Stir the homogenate for 2-3 hours at room temperature.

-

Filter the mixture through filter paper to remove solid debris.

-

Wash the residue with chloroform:methanol (2:1, v/v) and combine the filtrates.

-

-

Folch Partitioning:

-

Add 0.2 volumes of 0.88% KCl to the combined filtrate.

-

Mix vigorously and centrifuge to separate the phases.

-

The upper aqueous phase, containing the gangliosides, is carefully collected.

-

The lower organic phase can be re-extracted with the upper phase from a pure solvent Folch partition to maximize ganglioside recovery.

-

-

DEAE-Sephadex Anion-Exchange Chromatography:

-

Swell DEAE-Sephadex A-25 in methanol and pack it into a column.

-

Equilibrate the column with chloroform:methanol:water (30:60:8, v/v/v).

-

Apply the crude ganglioside extract (from the upper phase) to the column.

-

Wash the column with the equilibration buffer to remove neutral lipids and phospholipids.

-

Elute the gangliosides with a salt gradient (e.g., 0.05 M to 0.5 M ammonium (B1175870) acetate (B1210297) in methanol).

-

-

Desalting by Sephadex G-25 Gel Filtration Chromatography:

-

Dissolve the eluted ganglioside fraction in water.

-

Apply the solution to a Sephadex G-25 column equilibrated with deionized water.

-

Elute with deionized water and collect the ganglioside-containing fractions, which will elute in the void volume.

-

Lyophilize the purified ganglioside fraction.

-

-

Qualitative Analysis by HPTLC:

-

Dissolve the lyophilized powder in chloroform:methanol (1:1, v/v).

-

Spot the sample on an HPTLC plate.

-

Develop the plate in a solvent system such as chloroform:methanol:0.25% aqueous CaCl2 (50:45:10, v/v/v).

-

Visualize the gangliosides by spraying with resorcinol-HCl reagent and heating. GM3 will appear as a purple band.

-

Workflow for Extraction and Analysis of Phyto-GM3

Signaling Pathways of Ganglioside GM3

The signaling pathways of mammalian GM3 have been extensively studied, particularly its role in modulating the activity of receptor tyrosine kinases and Toll-like receptors. Due to the structural conservation of the glycan headgroup between mammalian and phyto-type GM3, it is plausible that phyto-GM3 may interact with similar signaling cascades. However, the differences in the ceramide structure could lead to altered binding affinities and downstream effects.

Epidermal Growth Factor Receptor (EGFR) Signaling

Mammalian GM3 is a known negative regulator of EGFR signaling. It is thought to directly interact with the receptor, inhibiting its dimerization and autophosphorylation upon ligand binding. This leads to the downstream inhibition of pathways such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.

Toll-like Receptor 4 (TLR4) Signaling

Mammalian GM3 has been shown to modulate the inflammatory response by interacting with TLR4, a key receptor in the innate immune system. Depending on its fatty acid composition, GM3 can either act as an agonist or an antagonist of TLR4 signaling. This interaction influences the production of pro-inflammatory cytokines through the MyD88-dependent and TRIF-dependent pathways. The unique fatty acid profile of phyto-GM3 suggests it could have distinct immunomodulatory properties.

Future Directions and Conclusion

The study of phyto-type ganglioside GM3 is in its infancy. Significant research is required to fully elucidate its natural distribution, abundance, and biological functions. Key areas for future investigation include:

-

Quantitative analysis of phyto-GM3 in a wide variety of plant species to identify rich natural sources.

-

Development of optimized protocols for the extraction and purification of gangliosides from plant tissues.

-

In-depth characterization of the biological activities of phyto-GM3, including its effects on cell signaling, immune responses, and potential therapeutic applications.

-

Comparative studies with mammalian GM3 to understand the functional significance of the structural differences in their ceramide moieties.

Transcriptional Regulation of Phyto-GM3 Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyto-GM3, a plant-derived ganglioside analogous to the mammalian GM3, is emerging as a molecule of interest for its potential roles in plant physiology and its applications in biotechnology and pharmacology. The synthesis of phyto-GM3 is a complex process, with transcriptional regulation of the key enzymatic steps being a critical control point. This technical guide provides a comprehensive overview of the current understanding and experimental approaches to studying the transcriptional regulation of phyto-GM3 synthesis. We delve into the putative biosynthetic pathway, the key transcription factor families and signaling cascades involved, and provide detailed experimental protocols for their investigation.

The Putative Phyto-GM3 Biosynthetic Pathway

While plants do not endogenously produce sialylated glycoconjugates in significant amounts, the precursors for phyto-GM3 synthesis are present. The introduction of the mammalian sialylation pathway has been successfully demonstrated in plants, indicating the potential for engineering phyto-GM3 production. The key step is the addition of a sugar moiety to lactosylceramide, a reaction catalyzed by a glycosyltransferase.

The putative pathway initiates with the synthesis of the ceramide backbone, followed by the addition of glucose and galactose to form lactosylceramide. The final and regulated step is the transfer of a sialic acid or a related acidic sugar to lactosylceramide, catalyzed by a putative phyto-GM3 synthase, likely a member of the diverse glycosyltransferase (GT) superfamily in plants.

Caption: A putative biosynthetic pathway for phyto-GM3 in plants.

Transcriptional Regulation of Glycosyltransferase Genes

The expression of glycosyltransferase (GT) genes, the likely candidates for phyto-GM3 synthase, is tightly controlled at the transcriptional level. This regulation involves the interplay of cis-acting elements in their promoters and trans-acting transcription factors.

Promoter Architecture

Promoters of plant GT genes typically contain various cis-acting regulatory elements that serve as binding sites for transcription factors. These elements are crucial for the spatial, temporal, and stimulus-responsive expression of the genes. Common motifs include:

-

TATA-box and CAAT-box: Core promoter elements essential for the initiation of transcription.

-

MYB-binding sites (MBS): Recognized by MYB transcription factors, often involved in the regulation of secondary metabolism.

-

E-box/G-box (CANNTG): Binding sites for basic helix-loop-helix (bHLH) transcription factors, which frequently work in concert with MYBs.

-

W-box (TTGACC/T): The binding motif for WRKY transcription factors, key regulators of plant defense and stress responses.

-

ABRE (Abscisic Acid Responsive Element): Confers responsiveness to the phytohormone abscisic acid (ABA), a key player in abiotic stress signaling.

-

GCC-box: The binding site for AP2/ERF transcription factors, involved in ethylene (B1197577) and jasmonate signaling.

Key Transcription Factor Families

Several families of transcription factors are implicated in the regulation of genes involved in secondary metabolism and glycosylation, and are therefore prime candidates for regulating phyto-GM3 synthesis.

-

MYB (myeloblastosis) family: One of the largest families of transcription factors in plants, MYBs are central regulators of the biosynthesis of flavonoids, phenylpropanoids, and other secondary metabolites.

-

bHLH (basic helix-loop-helix) family: These transcription factors often form complexes with MYB proteins to co-regulate target genes in various metabolic pathways.

-

AP2/ERF (APETALA2/Ethylene Responsive Factor) family: These TFs are key components of the ethylene and jasmonate signaling pathways and are involved in regulating responses to both biotic and abiotic stress.[1]

-

WRKY family: WRKY transcription factors are well-known for their roles in plant defense signaling, but also contribute to the regulation of developmental processes and abiotic stress responses.[1]

Signaling Pathways Modulating Phyto-GM3 Synthesis

The expression of the putative phyto-GM3 synthase gene is likely influenced by various signaling pathways, primarily those related to phytohormones and abiotic stress.

Phytohormonal Regulation

Phytohormones are central to the regulation of plant growth, development, and stress responses. Several hormones are known to modulate the expression of glycosyltransferase genes.

-

Abscisic Acid (ABA): A key hormone in abiotic stress responses, particularly drought and salinity. ABA can induce the expression of GT genes through the activation of AREB/ABF transcription factors that bind to ABRE elements in the promoters of target genes.

-

Jasmonic Acid (JA) and Methyl Jasmonate (MeJA): These hormones are critical for defense against necrotrophic pathogens and insects, and also play a role in abiotic stress responses. JA signaling often involves the degradation of JAZ repressor proteins, leading to the activation of MYC transcription factors which can upregulate the expression of target genes, including GTs.

-

Salicylic Acid (SA): A key hormone in the defense against biotrophic pathogens. The SA signaling pathway can also crosstalk with other hormone pathways to fine-tune the plant's response to various stresses.

Caption: Phytohormonal regulation of putative phyto-GM3 synthase gene expression.

Abiotic Stress Response

Abiotic stresses such as drought, salinity, and extreme temperatures trigger complex signaling cascades that lead to the reprogramming of gene expression to promote survival. The synthesis of protective compounds, potentially including phyto-GM3, is a key component of this response.

The perception of stress at the cell membrane leads to the generation of second messengers like Ca²⁺ and reactive oxygen species (ROS). These signals activate protein kinase cascades (e.g., MAPKs) which in turn phosphorylate and activate stress-responsive transcription factors (e.g., DREB/CBF, AREB/ABF). These transcription factors then bind to the promoters of stress-responsive genes, including those encoding glycosyltransferases, to upregulate their expression.

References

Phyto-GM3 Interaction with Plant Cell Membrane Proteins: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Phyto-GM3 and its interaction with plant cell membrane proteins. While direct protein interactors of Phyto-GM3 in plants are still an emerging area of research, this document synthesizes existing knowledge on plant sphingolipids, their role in membrane microdomains, and their involvement in crucial signaling pathways. This guide details the structure and biosynthesis of Phyto-GM3, explores its putative roles in signal transduction, particularly in response to biotic and abiotic stress, and provides detailed experimental protocols for investigating its interactions with cell membrane proteins. The information is presented to facilitate further research and to aid in the development of novel therapeutic and agricultural applications.

Introduction to Phyto-GM3 and Plant Sphingolipids

Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes but also function as critical signaling molecules in a variety of cellular processes.[1] In plants, sphingolipids are involved in pollen development, signal transduction, and responses to both biotic and abiotic stress.[1] They are key components of membrane microdomains, often referred to as lipid rafts, which are dynamic platforms for protein interactions and signal transduction.[2]

Phyto-GM3 is a plant-specific ganglioside, a type of glycosphingolipid. Its structure consists of a ceramide backbone linked to an oligosaccharide chain containing sialic acid.[3] The "phyto" designation indicates a plant-derived molecule, which may have structural variations compared to its mammalian counterparts. Over 12 isoforms of GM3 have been identified in rice (Oryza sativa) alone, differing in ceramide chain lengths and sialic acid modifications.[3]

Phyto-GM3 Biosynthesis and Localization

The biosynthesis of Phyto-GM3 is a multi-step process that primarily occurs in the endoplasmic reticulum and Golgi apparatus.[3]

Key Biosynthetic Steps:

-

Ceramide Synthesis: The process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to dihydrosphingosine. Acylation of the long-chain base (LCB) by a ceramide synthase produces ceramide.

-

Glycosylation: A series of glycosyltransferases sequentially add sugar residues to the ceramide backbone.

-

Sialylation: Finally, a sialyltransferase adds a sialic acid moiety to complete the Phyto-GM3 molecule.

Phyto-GM3, like other sphingolipids, is predominantly localized to the plasma membrane, where it contributes to the formation of membrane microdomains.[2] These microdomains are enriched in sterols and sphingolipids and serve as platforms for the assembly of signaling complexes.

Putative Roles of Phyto-GM3 in Plant Cell Signaling

While direct protein interactors of Phyto-GM3 are yet to be definitively identified, the broader family of plant sphingolipids is known to play a crucial role in several signaling pathways. It is hypothesized that Phyto-GM3 is involved in similar processes.

Biotic Stress and Plant Immunity

Sphingolipids are deeply implicated in plant defense responses against pathogens. Perturbations in sphingolipid metabolism can trigger programmed cell death (PCD), a key component of the hypersensitive response that limits pathogen spread.[4] It is plausible that Phyto-GM3, as a component of the plasma membrane, could be involved in the perception of pathogen-associated molecular patterns (PAMPs) or effectors, potentially by modulating the activity of receptor-like kinases (RLKs).

Abiotic Stress Signaling

Sphingolipids and their metabolites are involved in plant responses to various abiotic stresses, including drought, salinity, and cold.[1] For instance, sphingosine-1-phosphate, a related sphingolipid metabolite, is involved in abscisic acid (ABA)-mediated stomatal closure.[2] The accumulation of specific sphingolipids can alter membrane fluidity and stability, which is crucial for adaptation to temperature changes.

Programmed Cell Death (PCD)

The balance between ceramides (B1148491) and their phosphorylated counterparts is a critical determinant of cell fate.[2] An accumulation of ceramides is often a trigger for PCD.[5] Given its ceramide backbone, Phyto-GM3 metabolism is likely intertwined with the regulation of PCD in response to both developmental cues and environmental stresses.

Potential Interaction with Plant Cell Membrane Proteins

The interaction of Phyto-GM3 with membrane proteins is thought to occur within membrane microdomains. These specialized lipid environments can facilitate the clustering and activation of signaling proteins, such as receptor kinases.

Hypothetical Model of Phyto-GM3 Interaction and Signaling:

Caption: Hypothetical signaling pathway involving Phyto-GM3.

Quantitative Data on Sphingolipid-Protein Interactions